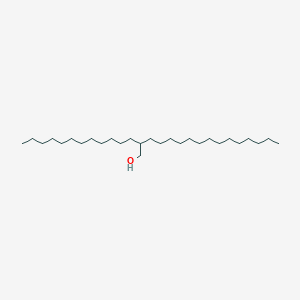

2-Dodecylhexadecan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-dodecylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMBLPGWNXUBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888147 | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72388-18-2 | |

| Record name | 2-Dodecyl-1-hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72388-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylhexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072388182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dodecylhexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLHEXADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7ECC3647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Dodecylhexadecan 1 Ol

Established Synthetic Pathways for Branched Long-Chain Alcohols

The synthesis of branched long-chain alcohols like 2-dodecylhexadecan-1-ol is primarily achieved through well-established catalytic processes. These methods are designed to construct the specific carbon skeleton from smaller, more readily available alcohol feedstocks.

Catalytic Guerbet Reaction Mechanisms and Optimization

The Guerbet reaction is the most prominent and commercially significant method for synthesizing this compound, which is often referred to as a "Guerbet alcohol". wikipedia.orgaocs.org This reaction facilitates the dimerization of primary alcohols into β-alkylated dimer alcohols, accompanied by the release of a water molecule. wikipedia.orgaocs.org The synthesis of this compound specifically involves the self-condensation of tetradecan-1-ol.

The reaction mechanism is a four-step sequence catalyzed by a combination of a metal component and a basic component: wikipedia.orgrsc.orgcore.ac.uk

Dehydrogenation: The initial alcohol is oxidized to its corresponding aldehyde. This step is typically catalyzed by transition metals.

Aldol (B89426) Condensation: Two molecules of the aldehyde intermediate undergo a base-catalyzed aldol condensation to form an α,β-unsaturated aldehyde.

Dehydration: The aldol adduct readily dehydrates to yield the unsaturated aldehyde.

Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the final saturated branched alcohol. This hydrogenation is often facilitated by the same metal catalyst that promoted the initial dehydrogenation step. wikipedia.orgrsc.org

Optimization of the Guerbet reaction focuses on the catalyst system and reaction conditions to maximize yield and selectivity. A variety of catalysts, both homogeneous and heterogeneous, have been investigated. rsc.org The reaction is typically conducted at high temperatures, often between 180-360 °C, and requires the presence of an alkali metal hydroxide (B78521) or alkoxide as a base. wikipedia.org

| Catalyst System | Base | Temperature (°C) | Key Findings | Reference |

| Palladium/Carbon (Pd/C) | Sodium Butoxide (BuONa) | ~280 | Achieved high conversion for n-butanol self-condensation, but palladium leaching was an issue. | rsc.org |

| Copper Chromite | Sodium Butoxide (BuONa) | Up to 280 | Maintained complete selectivity, with conversion limited by hydrolysis of the base. | rsc.org |

| Ni/Cu Hydrotalcite-derived Mixed Oxides | Potassium Hydroxide (KOH) | Not specified | Highly selective, stable, and active catalysts for the self and cross-condensation of various alcohols. ugent.be | ugent.be |

| Iridium Complexes ([IrCl(cod)]₂, [Cp*IrCl₂]₂) | Not specified | Not specified | Catalyzed the Guerbet reaction of primary alcohols, such as butanol to 2-ethyl-1-hexanol. aocs.org | aocs.org |

| Ruthenium-PNP Complexes | Not specified | Not specified | Showed high activity in catalyzing both the hydrogenation and Guerbet steps in a one-pot process. cardiff.ac.uk | cardiff.ac.uk |

A significant challenge in the Guerbet reaction is the management of the water produced, as it can deactivate the basic catalyst. rsc.org Strategies to mitigate this include using water scavengers or operating at temperatures that favor water removal.

Alternative Synthetic Approaches for this compound Production

While the Guerbet reaction is the dominant synthetic route, other general methods for alcohol synthesis could theoretically be adapted for the production of this compound, though specific literature for this compound is limited. One potential alternative involves the hydroformylation of a suitable long-chain α-olefin (e.g., 1-hexacosene), followed by the reduction of the resulting aldehyde. This two-step process would first introduce a formyl group and then reduce it to the primary alcohol.

Another generalized pathway is the synthesis from syngas (a mixture of H₂ and CO). Catalytic processes exist to convert syngas into long-chain alcohols, although achieving high selectivity for a specific branched isomer like this compound is a significant challenge. core.ac.uk

Stereoselective Synthesis of this compound Enantiomers

The carbon atom at the second position (C2) of this compound is a chiral center, meaning the molecule can exist as two distinct enantiomers (R and S). The standard Guerbet synthesis typically produces a racemic mixture (an equal mixture of both enantiomers).

The stereoselective synthesis of a single enantiomer of such a long-chain aliphatic alcohol is challenging due to the lack of functional groups near the chiral center that can direct the stereochemical outcome of the reaction. General strategies for stereoselective synthesis often rely on chiral catalysts or chiral auxiliaries to control the formation of the desired stereoisomer. For instance, asymmetric hydrogenation of a corresponding α-substituted α,β-unsaturated aldehyde could potentially yield an enantiomerically enriched alcohol. Research into the stereoselective synthesis of 1,2-diols has demonstrated that the choice of reagents can influence the stereochemistry at a newly formed chiral center adjacent to an existing one. uky.eduuky.edu However, specific, documented methods for the targeted stereoselective synthesis of either the (R)- or (S)-2-dodecylhexadecan-1-ol are not widely reported in the available literature.

Functional Group Transformations and Derivatization Studies

The primary alcohol group in this compound is a versatile site for a range of functional group transformations, enabling the synthesis of various derivatives for diverse applications. york.ac.ukelsevier.com

Selective Oxidation Reactions and Product Characterization

The primary hydroxyl group of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can convert the primary alcohol to 2-dodecylhexadecanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will further oxidize the intermediate aldehyde to 2-dodecylhexadecanoic acid.

Characterization of these products would involve standard analytical techniques such as infrared (IR) spectroscopy to observe the appearance of the carbonyl group (C=O) stretch, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural changes.

| Starting Material | Reaction | Product |

| This compound | Mild Oxidation | 2-Dodecylhexadecanal |

| This compound | Strong Oxidation | 2-Dodecylhexadecanoic acid |

Esterification and Etherification Reactions with Diverse Substrates

Esterification and etherification reactions transform the hydroxyl group of this compound into ester and ether linkages, respectively, creating derivatives with modified physical and chemical properties.

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. libretexts.orgorganic-chemistry.org These reactions are often catalyzed by an acid. organic-chemistry.org The resulting esters are used in various industrial applications, including as synthetic lubricants and plasticizers, due to their low volatility and excellent thermal stability. google.com For example, its reaction with phthalic acid or trimellitic acid would produce bulky plasticizers.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves converting the alcohol to its corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another relevant example of etherification for a similar branched alcohol, 2-ethylhexanol, is its reaction with epichlorohydrin (B41342) to produce 2-ethylhexyl glycidyl (B131873) ether, which is used as a reactive diluent in epoxy resins. wikipedia.org A similar reaction with this compound would yield 2-dodecylhexadecyl glycidyl ether.

| Reaction Type | Reactant | Product Derivative | Potential Application |

| Esterification | Phthalic Anhydride (B1165640) | bis(2-Dodecylhexadecyl) phthalate | Plasticizer |

| Esterification | Acetic Acid | 2-Dodecylhexadecyl acetate (B1210297) | Emollient, Solvent |

| Etherification | Methyl Iodide | 1-Methoxy-2-dodecylhexadecane | Solvent |

| Etherification | Epichlorohydrin | 2-Dodecylhexadecyl glycidyl ether | Epoxy reactive diluent |

Formation of Functionalized Derivatives for Specific Applications

The primary hydroxyl group of this compound is the main site of its chemical reactivity, allowing for the synthesis of a wide array of functionalized derivatives. These transformations are pivotal for tailoring the molecule's properties for specialized applications, particularly in the realm of surfactants and specialty chemicals. Key derivatization reactions include alkoxylation and esterification.

Alkoxylation

Alkoxylation is a crucial industrial reaction for modifying alcohols like this compound to produce non-ionic surfactants. utexas.edu The process involves the reaction of the alcohol with cyclic ethers, primarily alkylene oxides, under catalytic conditions. epo.orgschaerer-surfactants.com

The most common alkoxylating agents are:

Ethylene (B1197577) Oxide (EO): Adds hydrophilic polyoxyethylene chains.

Propylene Oxide (PO): Adds more lipophilic polyoxypropylene chains.

Butylene Oxide (BO): Further increases the lipophilicity of the resulting adduct. google.com

The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), at elevated temperatures, generally ranging from 120°C to 260°C. epo.orggoogle.com By controlling the type and number of alkylene oxide units added, the hydrophilic-lipophilic balance (HLB) of the resulting surfactant can be precisely engineered. For instance, a sequence of butoxylation followed by propoxylation and/or ethoxylation can be employed to create surfactants with specific properties for applications like enhanced oil recovery (EOR). utexas.edugoogle.com These alkoxylates can be used as high-molecular-weight non-ionic surfactants or can be further functionalized, for example, by sulfation to produce anionic surfactants. google.comonepetro.org

Esterification

The conversion of this compound to its corresponding esters is another significant chemical transformation. google.com Esterification involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester linkage. commonorganicchemistry.com These ester derivatives are valuable as emollients in cosmetics, plasticizers, and components in lubricant and rust-preventive formulations. wikipedia.orggoogle.com

Common esterification methods include:

Fischer Esterification: This is an acid-catalyzed reaction between the alcohol and a carboxylic acid. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. libretexts.org

Reaction with Acid Chlorides: A more reactive method involves using an acid chloride instead of a carboxylic acid. This reaction is generally faster and not reversible. commonorganicchemistry.com

The properties of the resulting ester are determined by the carbon chain of the carboxylic acid used. For example, esterification with hydroxynaphthoic acid has been explored for creating novel surfactants. google.com

Table 1: Overview of Functionalization Reactions for this compound

| Reaction Type | Reagents | Typical Conditions | Product Class | Application Examples |

|---|---|---|---|---|

| Alkoxylation | Ethylene Oxide, Propylene Oxide, Butylene Oxide | Base catalyst (e.g., KOH), 120-260°C epo.orggoogle.com | Polyalkoxy Ethers | Non-ionic and Anionic Surfactants (EOR, detergents) utexas.eduonepetro.org |

| Esterification | Carboxylic Acids, Acid Chlorides | Acid catalyst (e.g., H₂SO₄) or direct reaction | Esters | Emollients, Plasticizers, Lubricant Additives wikipedia.orggoogle.com |

| Sulfation | Sulfating agents (e.g., SO₃) on alkoxylated derivatives | - | Alkyl Ether Sulfates | Anionic Surfactants onepetro.org |

Reaction Kinetics and Mechanistic Investigations of this compound Reactivity

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing synthetic processes and controlling product distribution. The reactivity is centered on its formation via the Guerbet reaction and the subsequent transformations of its hydroxyl group.

Guerbet Reaction Mechanism and Kinetics

The widely accepted mechanism proceeds through four key steps: wikipedia.orgaocs.org

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

Aldol Condensation: Two molecules of the aldehyde react in a base-catalyzed aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

Hydrogenation (First Stage): The double bond of the unsaturated aldehyde is hydrogenated.

Hydrogenation (Second Stage): The aldehyde group is hydrogenated back to a primary alcohol, yielding the final β-branched Guerbet alcohol.

Mechanism of Functional Group Transformations

The reactions that form functionalized derivatives also proceed via well-established mechanisms.

Williamson Ether Synthesis: While not a direct functionalization of this compound itself, its alkoxide form (2-dodecylhexadecanolate) can act as a nucleophile in this classic ether synthesis. The reaction follows an SN2 mechanism, where the alkoxide performs a backside attack on a primary alkyl halide, leading to an inversion of stereochemistry at the electrophilic carbon. wikipedia.org This pathway is fundamental for creating asymmetrical ethers. wikipedia.orglibretexts.org

Acid-Catalyzed Esterification (Fischer Esterification): The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. libretexts.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of this compound. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. libretexts.org

Alkoxylation: The base-catalyzed alkoxylation mechanism begins with the deprotonation of the alcohol by the base (e.g., KOH) to form a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkylene oxide ring in a nucleophilic ring-opening reaction. The process generates a new alkoxide, which can then react with another alkylene oxide molecule, leading to the growth of a polyether chain. epo.org The kinetics of this polymerization influence the distribution of chain lengths in the final product. google.com

Advanced Spectroscopic and Analytical Characterization of 2 Dodecylhexadecan 1 Ol

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-dodecylhexadecan-1-ol by providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical proton NMR spectrum, the protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a characteristic signal. The methine proton (-CH) at the branch point would also exhibit a distinct chemical shift and multiplicity due to coupling with adjacent methylene (B1212753) protons. The numerous methylene (-CH₂) and terminal methyl (-CH₃) groups of the dodecyl and hexadecyl chains would produce a complex, overlapping series of signals in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon of the hydroxymethyl group (-CH₂OH) would resonate at a specific downfield chemical shift. The methine carbon at the branch point would also be clearly identifiable. The remaining aliphatic carbons of the long alkyl chains would give rise to a series of signals in a predictable range.

| ¹H NMR | ¹³C NMR |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~0.8-0.9 |

| -(CH₂)n- | ~1.2-1.4 |

| -CH- | ~1.5 |

| -CH₂OH | ~3.4-3.6 |

| -OH | Variable |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, providing a unique "fingerprint."

IR Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. google.com Sharp peaks in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the long alkyl chains. A distinct C-O stretching vibration is also expected around 1050 cm⁻¹. google.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-C stretching vibrations within the alkyl backbone and the CH₂/CH₃ deformation modes are typically prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch (Alkyl) | 2850-2960 |

| C-O Stretch | ~1050-1060 |

Table 2: Key Infrared Absorption Bands for this compound. google.com

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns.

Molecular Ion: Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound.

Fragmentation: Under EI conditions, the molecule undergoes predictable fragmentation. A prominent fragment is often observed corresponding to the loss of a water molecule ([M-H₂O]⁺). Cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) can result in the loss of a CH₂OH group. Fission along the long alkyl chains will produce a series of hydrocarbon fragments separated by 14 Da (the mass of a CH₂ unit).

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of Water (H₂O) |

| [M-31]⁺ | Loss of CH₂OH |

| CnH2n+1⁺ | Alkyl Chain Fragments |

Table 3: Expected Mass Spectrometric Fragments of this compound.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from any impurities and for its quantitative determination.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound.

Method: A typical GC method would involve a high-temperature, non-polar capillary column. The oven temperature would be programmed to ramp up to a high final temperature to ensure the elution of this high-boiling-point alcohol. A flame ionization detector (FID) is commonly used for its sensitivity to hydrocarbons. The purity is determined by the relative area of the main peak corresponding to this compound. Some commercial suppliers indicate a purity of 95% or higher for this compound. thegoodscentscompany.com

| Parameter | Condition |

| Column | Non-polar (e.g., DB-5 or equivalent) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 320 °C) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

Table 4: Typical Gas Chromatography Parameters for this compound Analysis.

High-performance liquid chromatography (HPLC) can be utilized to analyze for non-volatile or thermally labile impurities that may not be suitable for GC analysis.

Method: A reversed-phase HPLC method is generally suitable. This would employ a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection could be achieved using a refractive index detector (RID) or a universal detector like an evaporative light scattering detector (ELSD), as the molecule lacks a strong UV chromophore. This technique is also used in the analysis of related formulations containing similar compounds. google.com

| Parameter | Condition |

| Column | Reversed-Phase (C18 or C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | ~1 mL/min |

Table 5: Representative High-Performance Liquid Chromatography Conditions for the Analysis of Long-Chain Alcohols.

Advanced Analytical Methods for Physico-Chemical Parameter Prediction

The comprehensive characterization of complex molecules such as this compound increasingly relies on the integration of experimental data with advanced computational and statistical methods. These approaches allow for the prediction of key physico-chemical parameters that may be difficult or time-consuming to determine through empirical measurement alone. By leveraging computational models, it is possible to gain deeper insights into the molecule's behavior, particularly its three-dimensional structure in the gas phase and to interpret complex analytical data sets with greater accuracy.

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Studies

A pivotal parameter for understanding the three-dimensional structure of a molecule in the gas phase is its Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion as it moves through a buffer gas, which is determined by its size, shape, and charge state. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique used for the experimental determination of CCS values, providing an additional dimension of separation to conventional mass spectrometry. unizar.es This aids in the confident identification of small molecules. arxiv.orgresearchgate.net

For many compounds, including specialized branched alcohols like this compound, empirically determined CCS values may not be readily available in public databases. unizar.es To bridge this gap, computational methods have been developed to predict CCS values with a high degree of accuracy. These predictive models often employ machine learning or deep learning algorithms trained on large libraries of experimentally measured CCS values. unizar.esnih.gov The models utilize molecular descriptors—numerical representations of a molecule's structural and chemical features—to establish a relationship between structure and the resulting CCS. rsc.org

The prediction process typically involves:

Generating a 3D structure of the target molecule, in this case, this compound.

Calculating a set of 2D and/or 3D molecular descriptors that capture its topological, geometrical, and electronic properties.

Inputting these descriptors into a pre-trained machine learning model, such as a Support Vector Machine (SVM) or a deep neural network, to calculate the predicted CCS value. unizar.esnih.gov

These predicted values are particularly valuable for gas-phase conformation studies. A flexible molecule like this compound can exist in multiple conformations (spatial arrangements of atoms). chemrxiv.orgnih.gov Computational tools can generate these potential conformers, and the predicted CCS for each can be compared against experimental IMS-MS data to infer the most probable structure of the ion in the gas phase. chemrxiv.org The CCS value is highly sensitive to the ion's shape, making it a crucial parameter for distinguishing between different conformers or isomers.

The predicted CCS is often calculated for different adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, as these are commonly observed in mass spectrometry. unizar.es A representative table below illustrates the type of data generated from such predictive workflows.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table is representative and illustrates the type of data obtained through predictive modeling. The [M+H]⁺ value is based on a computed value from PubChem, while other values are hypothetical based on typical adduct behavior.

| Adduct Ion | Molecular Formula | Predicted CCS (Ų) | Prediction Method |

|---|---|---|---|

| [M+H]⁺ | C₂₈H₅₉O⁺ | 275 | Machine Learning (SVM) |

| [M+Na]⁺ | C₂₈H₅₈ONa⁺ | 285 | Machine Learning (SVM) |

| [M+K]⁺ | C₂₈H₅₈OK⁺ | 292 | Machine Learning (SVM) |

Application of Chemometric Approaches for Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of analyzing this compound, chemometric techniques are essential for interpreting the large datasets generated by modern analytical instruments and for validating the performance of predictive models.

The application of chemometrics is particularly relevant in the following areas:

Model Validation for CCS Prediction: The development of robust CCS prediction models, as discussed in the previous section, relies heavily on chemometric validation. Statistical metrics are used to assess the performance and accuracy of machine learning algorithms. Common metrics include the coefficient of determination (R²), Root Mean Square Error (RMSE), and Median Relative Error (MRE). unizar.es These metrics quantify the difference between predicted and experimental CCS values across a large test set, ensuring the model is reliable. For instance, studies have shown that SVM models can predict CCS values for various small molecules with a median relative error of less than 2%. unizar.es

Analysis of Spectroscopic and Chromatographic Data: When this compound is part of a complex mixture, such as a cosmetic formulation or an industrial product, its signal may overlap with those of other components in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to deconvolve these complex datasets, identify unique chemical fingerprints, and quantify the compound even in the presence of interferences.

Conformational Analysis: In gas-phase studies, a molecule may exist as an ensemble of different conformers, each with a unique signature. chemrxiv.orgnih.gov Chemometrics can help to analyze the data from techniques like IMS-MS to identify the number of significant conformers present and their relative abundances under specific experimental conditions.

The table below presents typical statistical validation parameters used in the chemometric assessment of a CCS prediction model, based on performance metrics reported in the literature for similar models. unizar.es

Table 2: Chemometric Performance Metrics for a Representative CCS Prediction Model This table shows example validation data for a Support Vector Machine (SVM) model used in predicting CCS values for small molecules, as reported in scientific literature.

| Adduct Type | Machine Learning Algorithm | Coefficient of Determination (R²) | Median Relative Error (MRE) | % Predictions with <5% Error |

|---|---|---|---|---|

| [M+H]⁺ | SVM | 0.980 | 1.42% | 93.3% |

| [M+Na]⁺ | SVM | 0.975 | 1.76% | 95.0% |

Through these advanced analytical and chemometric methods, a more complete and nuanced understanding of the physico-chemical properties of this compound can be achieved, facilitating its identification and characterization in complex scientific and industrial applications.

Applications of 2 Dodecylhexadecan 1 Ol in Advanced Materials Science

Integration into Polymeric Systems and Macromolecular Engineering

The unique branched structure and long alkyl chains of 2-dodecylhexadecan-1-ol make it a valuable component in the field of polymer science. Its integration into polymeric systems can significantly modify their physical and chemical properties, leading to the development of advanced materials with tailored functionalities.

Use as a Monomer or Co-monomer in Specialty Polymer Synthesis

While direct polymerization of this compound as a primary monomer is not common, its utility as a co-monomer or a functionalizing agent in the synthesis of specialty polymers is noteworthy. It can be incorporated into polymer structures through various chemical reactions, such as esterification or etherification, with suitable monomers or pre-polymers. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyester (B1180765) chains, or with epoxides to create polyethers. The long, branched alkyl group of this compound introduces flexibility and hydrophobicity into the resulting polymer.

In some applications, this compound is used in the synthesis of copolymers. For example, it can be a component in the creation of dialkyl fumarate-vinyl acetate (B1210297) copolymers. google.com The mole ratio of the comonomers, such as alkyl fumarate (B1241708) to vinyl acetate, can be varied to achieve desired properties in the final polymer. google.com

Influence on Polymer Viscosity and Rheological Properties

The incorporation of this compound into polymer systems has a pronounced effect on their viscosity and rheological behavior. google.com Rheology is the study of the flow and deformation of matter, which is a critical aspect in the processing and application of polymeric materials. kau.edu.sauobabylon.edu.iq The long, bulky dodecylhexadecyl group can disrupt polymer chain packing and reduce intermolecular forces, leading to a decrease in the melt viscosity of the polymer. This can be advantageous in processing applications such as injection molding and extrusion, where lower viscosity facilitates easier material flow. uobabylon.edu.iq

Conversely, in solution, the presence of these large side chains can increase the hydrodynamic volume of the polymer, leading to an increase in solution viscosity. libretexts.org This property is exploited in the formulation of viscosity modifiers for lubricants and other fluids. google.comresearchgate.net The extent of viscosity modification depends on several factors, including the concentration of the this compound moieties, the polymer backbone's nature, and the solvent used. libretexts.orgresearchgate.net The relationship between polymer molecular weight and viscosity is often described by the Mark-Houwink equation, where the constants depend on the specific polymer-solvent system. libretexts.org

Table 1: Factors Influencing Polymer Viscosity

| Factor | Description | Impact on Viscosity |

| Molecular Weight | The average mass of the polymer chains. | Higher molecular weight generally leads to higher viscosity due to increased chain entanglement. libretexts.org |

| Concentration | The amount of polymer dissolved in a solvent. | Higher concentrations result in increased viscosity. libretexts.org |

| Temperature | The thermal energy of the system. | Viscosity typically decreases with increasing temperature. researchgate.net |

| Shear Rate | The rate at which the fluid is deformed. | Polymers can exhibit shear-thinning (viscosity decreases with shear rate) or shear-thickening behavior. uobabylon.edu.iq |

| Side Chain Structure | The nature of the groups attached to the polymer backbone. | Long, bulky side chains like dodecylhexadecyl can influence chain packing and intermolecular interactions. |

Functionalization of Polymer Backbones with this compound Moieties

Post-polymerization functionalization is a powerful strategy for modifying the properties of existing polymers. researchgate.net This approach allows for the introduction of specific functionalities onto a pre-synthesized polymer backbone. researchgate.net The hydroxyl group of this compound provides a reactive site for its attachment to various polymer backbones. google.com

One common method involves the reaction of the hydroxyl group with reactive sites on the polymer, such as carboxylic acid, acyl chloride, or isocyanate groups, to form ester or urethane (B1682113) linkages. google.com For instance, polymers containing maleic anhydride (B1165640) units can be readily functionalized by reaction with this compound. This grafting of long alkyl chains can transform a polar, hydrophilic polymer into a more nonpolar, hydrophobic one, altering its solubility and surface properties.

This functionalization technique is crucial for creating polymers with tailored properties for specific applications, such as compatibilizers for polymer blends, surface modifiers for nanoparticles, and components for drug delivery systems. researchgate.net The ability to control the degree of functionalization allows for fine-tuning of the final material's properties. scienceopen.com

Formulation of Lubricants and High-Performance Fluids

The unique properties of this compound, particularly its long branched-chain structure and thermal stability, make it a valuable component in the formulation of advanced lubricants and high-performance fluids.

Role as a Constituent in Advanced Lubricant Formulations

This compound can be used as a co-basestock or an additive in synthetic lubricant formulations. google.com Lubricant formulations are complex mixtures, typically consisting of a base oil (which can be mineral or synthetic) and a variety of additives that enhance performance. researchgate.net These additives can include antioxidants, anti-wear agents, viscosity modifiers, and detergents. researchgate.net

As a constituent, this compound can contribute to several desirable properties. Its branched structure can lower the pour point of the lubricant, improving its performance at low temperatures. The long alkyl chains provide excellent lubricity and film-forming properties, which are crucial for reducing friction and wear between moving parts. Furthermore, its saturated nature imparts good thermal and oxidative stability, which is essential for lubricants operating under high-temperature conditions.

Table 2: Typical Composition of a Lubricant Formulation

| Component | Percentage by Weight | Function |

| Base Oil | 70-99% | The primary lubricating fluid. researchgate.net |

| Viscosity Modifier | 1-10% | Improves the viscosity-temperature characteristics. researchgate.net |

| Detergents/Dispersants | 1-10% | Keep surfaces clean and prevent deposit formation. |

| Anti-wear/Extreme Pressure Additives | 1-5% | Reduce friction and wear under boundary lubrication conditions. researchgate.net |

| Antioxidants | 0.1-1% | Inhibit oxidation of the base oil. researchgate.net |

| Corrosion Inhibitors | 0.1-1% | Protect metal surfaces from corrosion. |

| Pour Point Depressants | 0.1-1% | Lower the temperature at which the lubricant will flow. researchgate.net |

| Other Additives (e.g., this compound) | Varies | Can act as a co-basestock, compatibilizer, or friction modifier. google.com |

Investigation of Tribological Performance Enhancement

Tribology is the science and engineering of interacting surfaces in relative motion, including the study of friction, wear, and lubrication. The incorporation of this compound into lubricating fluids can lead to significant enhancements in tribological performance.

The long, flexible alkyl chains of this compound can form a robust lubricating film on metal surfaces. This film acts as a barrier, preventing direct metal-to-metal contact and thereby reducing friction and wear. The branched nature of the molecule can also contribute to the formation of a more durable and shear-stable lubricating film compared to linear long-chain alcohols.

Research in this area often involves standardized tribological tests, such as the four-ball test or the pin-on-disk test, to evaluate the friction and wear characteristics of lubricants containing this compound. These tests measure parameters like the coefficient of friction and the wear scar diameter on test specimens. The results of such investigations can demonstrate the effectiveness of this compound as a friction modifier and anti-wear additive.

Development of Advanced Surfactants and Emulsifying Agents

The large hydrophobic character of this compound makes it an ideal starting material for creating surfactants with enhanced performance in demanding applications. epo.org Guerbet alcohols, in general, are known to produce surfactants with low volatility, excellent thermal stability, and liquidity over a wide temperature range. google.comepo.org

The synthesis of novel surfactants from this compound involves the chemical modification of its terminal primary alcohol group to introduce a hydrophilic "head." This process transforms the highly lipophilic alcohol into an amphiphilic molecule capable of modifying surface and interfacial properties. Common synthetic routes include ethoxylation and esterification. epo.orgits.ac.id

Ethoxylation: This process involves the reaction of the alcohol with ethylene (B1197577) oxide under catalytic conditions to form a polyoxyethylene (PEO) chain. The length of the PEO chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting nonionic surfactant.

Esterification: The alcohol can be reacted with a carboxylic acid or its derivative to form an ester linkage. organic-chemistry.org If the acid moiety contains a hydrophilic group (e.g., a sulfonate or carboxylate group), an anionic surfactant can be produced. For instance, esterification with sulfosuccinic acid would yield a sulfonate surfactant. This method is valued for creating biodegradable linkages.

These synthetic strategies allow for the creation of a diverse range of surfactants where the 2-dodecylhexadecyl group serves as the bulky, branched hydrophobic tail, a key feature for influencing the molecule's performance at interfaces. aocs.org

Surfactants derived from this compound exhibit distinct surface-active properties attributable to their unique molecular structure. The bulky, branched nature of the C28 hydrophobe affects how the surfactant molecules pack at interfaces, such as the air-water or oil-water interface. scientificspectator.comfirp-ula.org

Compared to surfactants with linear alkyl chains of similar molecular weight, those based on Guerbet alcohols typically show:

Lower Surface Tension: The branched structure can disrupt the packing of water molecules at the surface more effectively, leading to a greater reduction in surface tension. scientificspectator.comfirp-ula.org

Higher Critical Micelle Concentration (CMC): The steric hindrance from the branched chains can make the formation of micelles in the bulk solution less favorable, requiring a higher concentration of the surfactant to reach the CMC. firp-ula.orgacs.org

Enhanced Emulsification: The large hydrophobic tail can provide a robust steric barrier around emulsion droplets, effectively preventing coalescence and leading to the formation of highly stable emulsions. Guerbet-alcohol-based surfactants have been noted to emulsify significantly more oil than their linear counterparts. researchgate.net

The performance of these surfactants is critical in applications requiring the stabilization of complex fluid systems or the modification of surface properties under challenging conditions. acs.orgresearchgate.net

Table 1: Representative Surface Activity Data for a Hypothetical Ethoxylated this compound Surfactant

This table presents expected values for a nonionic surfactant derived from this compound (C28 Guerbet alcohol) with an average of 10 ethylene oxide (EO) units, based on trends observed for other long-chain Guerbet alcohol ethoxylates. acs.orgresearchgate.net

| Property | Representative Value | Unit |

| Hydrophobe Structure | 2-Dodecylhexadecyl | - |

| Average Ethylene Oxide (EO) Units | 10 | - |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ | mol/L |

| Surface Tension at CMC (γcmc) | ~35 | mN/m |

| Emulsification Capacity | High | - |

Contributions to Organic Electronics and Semiconductor Materials

In the realm of organic electronics, the processability of semiconducting materials is a critical factor for fabricating efficient and scalable devices. ossila.com this compound has been identified as a key processing additive, specifically as a solubility-enhancing reagent, for organic semiconductor building blocks. labscoop.comtcichemicals.comscribd.com

Many high-performance organic semiconductors are composed of large, planar, conjugated molecules that exhibit strong intermolecular π-π stacking. While this stacking is essential for charge transport, it also leads to low solubility in common organic solvents, complicating device fabrication. ossila.comrsc.org

The use of processing additives like this compound has a profound impact on the morphology of the resulting semiconductor thin film, which directly correlates with the final device performance. bwise.krresearchgate.net By enhancing solubility and modifying the solvent environment, it allows for greater control over the crystallization process during film deposition.

This control can lead to:

Improved Film Uniformity: Enhanced solubility prevents the premature aggregation of semiconductor molecules, leading to smoother and more uniform films without large, undesirable crystalline domains. researchgate.net

Optimized Crystallinity and Grain Size: The presence of a high-boiling-point, branched alcohol can slow the rate of solvent evaporation. This extended drying time allows the semiconductor molecules more time to self-assemble into well-ordered crystalline domains, which are crucial for efficient charge transport. bwise.kr

Enhanced Device Performance: A well-ordered film morphology with high crystallinity and good intermolecular connectivity between grains minimizes charge trapping at grain boundaries. This results in a significant enhancement of key device metrics, most notably the charge carrier mobility, which is a measure of how quickly charges can move through the material. researchgate.netnih.gov The use of additives has been shown to increase mobility by several factors. bwise.kr

Table 2: Illustrative Impact of a Branched Alcohol Additive on Organic Field-Effect Transistor (OFET) Performance

This table summarizes the typical effects of using a branched-chain alcohol as a processing additive on the performance of an organic thin-film transistor, based on reported findings for various semiconductor/additive systems. bwise.krnih.gov

| Parameter | Without Additive | With Branched Alcohol Additive | Change |

| Film Morphology | |||

| Grain Size | Smaller, less uniform | Larger, more interconnected | Improvement |

| Film Roughness | Higher | Lower | Improvement |

| Device Performance | |||

| Hole Mobility (µFET) | ~0.02 cm²/V·s | ~0.10 cm²/V·s | ~5x Increase |

| On/Off Current Ratio | ~10⁵ | ~10⁶ | Increase |

| Threshold Voltage (Vth) | Higher (absolute value) | Lower (closer to 0 V) | Improvement |

Investigation of Biological Interactions and Biotechnological Applications

Biophysical Studies on Lipid Membrane Interactions

Detailed biophysical studies focusing specifically on the interaction of 2-dodecylhexadecan-1-ol with lipid membranes are not extensively documented in peer-reviewed literature. Consequently, specific experimental data on its effects on membrane fluidity, permeability, and stability are not available.

Modeling Membrane Fluidity and Permeability with this compound

There are no specific studies available that model the effects of this compound on membrane fluidity and permeability.

Effects on Lipid Bilayer Stability and Organization

Direct research on the effects of this compound on the stability and organization of lipid bilayers has not been identified.

Research into Biological Sample Processing Methodologies

Information regarding the application of this compound in biological sample processing is sparse and primarily found within patent literature, which suggests its potential use without providing detailed experimental protocols or performance data.

Compatibility with Downstream Biological Assays

There is no available information in the scientific literature regarding the compatibility of residual this compound with common downstream biological assays.

Exploration of Bioactive Formulations

The unique physical properties of this compound, such as its liquid nature at room temperature, low volatility, and good oxidative stability, make it an interesting candidate for various bioactive formulations. cosmeticsandtoiletries.com

Currently, there is a lack of scientific studies investigating the efficacy of this compound as an active ingredient in insect repellent formulations. The development of insect repellents often focuses on compounds that interact with the sensory mechanisms of insects to deter them from a host. google.com While some aliphatic alcohols with shorter carbon chains (C10-C14) have been explored for their repellent properties, research on very long-chain branched alcohols like this compound is not apparent in the literature. google.com

This compound, as a Guerbet alcohol, is utilized in the cosmetics industry. aocs.org Its properties as an emollient and texture-enhancing agent are valuable in various formulations. dermaviduals.de Guerbet alcohols are noted for having lower melting points than their linear counterparts, which allows them to remain liquid at room temperature, a desirable characteristic for cosmetic products. cosmeticsandtoiletries.com

In skincare and cosmetic formulations, this compound can function as a superfatting agent and a lubricant, providing a pleasant feel to the skin. cosmeticsandtoiletries.com Its low volatility ensures that it remains on the skin for a longer duration, contributing to the product's longevity. Furthermore, its branched structure is thought to reduce the potential for skin irritation compared to some other fatty alcohols. cosmeticsandtoiletries.com

Table 2: Properties and Functions of this compound in Cosmetic Formulations

| Property | Function in Formulations |

| Liquid at room temperature | Enhances spreadability and texture |

| Low volatility | Provides long-lasting emollience |

| Good oxidative stability | Increases shelf-life of the product |

| Branched-chain structure | Acts as a lubricant and superfatting agent |

Environmental Fate, Ecotoxicology, and Sustainability Research of 2 Dodecylhexadecan 1 Ol

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a critical process that determines the persistence of chemical substances in the environment. It involves the breakdown of organic compounds by microorganisms into simpler substances.

Assessment of Ready Biodegradability in Aqueous Media

The assessment of ready biodegradability is a key screening step to identify chemicals that are likely to persist in the environment. Standardized tests, such as those outlined in the OECD Guideline 301 series, are employed for this purpose. oecd.orgconcawe.eu These tests evaluate the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. oecd.org

A common method is the Closed Bottle Test (OECD 301D), which measures the biochemical oxygen demand (BOD) over a 28-day period. regulations.gov For a substance to be classified as "readily biodegradable," it must typically achieve at least 60% biodegradation within a 10-day window during the 28-day test. oecd.org This indicates that the substance is unlikely to persist in aquatic environments.

Despite the importance of this assessment, a thorough review of scientific literature and databases found no publicly available studies that have specifically evaluated the ready biodegradability of 2-dodecylhexadecan-1-ol according to OECD 301 or equivalent guidelines. Due to its very low estimated water solubility and high octanol-water partition coefficient (logP), specific methodologies may be required to ensure the bioavailability of the substance to the microorganisms in the test system. thegoodscentscompany.comnih.gov

Table 1: Assessment of Ready Biodegradability of this compound No experimental data found in the literature for this compound.

| Test Guideline | Parameter | Result | Classification |

|---|---|---|---|

| OECD 301D | % Biodegradation (28 days) | Data not available | Data not available |

Identification of Degradation Products and Pathways

Understanding the degradation products of a chemical is crucial, as they can sometimes be more persistent or toxic than the parent compound. The biodegradation of large, branched-chain alcohols like this compound, which is a Guerbet alcohol, is expected to proceed via oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid. google.comgoogle.com This would be followed by the breakdown of the long alkyl chains.

However, no specific studies were identified that have experimentally determined the biodegradation pathways or identified the intermediate and final degradation products of this compound in either aquatic or terrestrial environments.

Environmental Mobility and Distribution Modeling

The environmental mobility of a chemical describes its movement between different environmental compartments such as water, soil, sediment, and air. This is largely governed by its physical-chemical properties.

Sorption to Soil and Sediment Matrices

Sorption, the process by which a chemical binds to solid particles like soil and sediment, is a key factor in determining its mobility. whiterose.ac.uk For a hydrophobic organic compound such as this compound, which has a very high estimated logP, strong sorption to organic matter in soil and sediment is expected. thegoodscentscompany.comumich.edu This would reduce its concentration in the water phase and limit its transport.

The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). whiterose.ac.uk No experimental data for the sorption coefficient (Kd) or the Koc of this compound could be located in the reviewed literature. Such data is essential for accurately modeling its environmental distribution.

Table 2: Soil and Sediment Sorption Coefficients for this compound No experimental data found in the literature for this compound.

| Matrix | Sorption Coefficient (Kd) | Organic Carbon-Normalized Sorption Coefficient (Koc) |

|---|---|---|

| Soil | Data not available | Data not available |

Volatilization and Atmospheric Transport Considerations

Volatilization from water or soil surfaces is another potential pathway for environmental distribution. This is influenced by a substance's vapor pressure and Henry's Law constant. Given its large molecular size and alcohol functional group, this compound is expected to have a very low vapor pressure, suggesting that volatilization is not a significant environmental transport pathway. However, no specific experimental data on its vapor pressure or Henry's Law constant are available to confirm this.

Ecotoxicological Investigations in Model Organisms

Ecotoxicology studies assess the potential for a substance to cause harm to aquatic and terrestrial organisms. Standard tests are conducted on representative species from different trophic levels, such as algae (plants), daphnids (invertebrates), and fish (vertebrates). chemsafetypro.com

Acute toxicity is typically measured as the concentration that causes an effect in 50% of the test organisms over a short period (e.g., EC50 for algae and daphnids, LC50 for fish). researchgate.netenv.go.jp Chronic toxicity studies examine effects over a longer portion of the organism's life cycle and determine the No-Observed-Effect Concentration (NOEC). chemsafetypro.com

A comprehensive search of the scientific literature did not yield any ecotoxicological studies on this compound for any model organism. Due to its high hydrophobicity and low water solubility, testing would likely require specialized methods, such as the use of a solvent carrier or passive dosing techniques, to achieve meaningful exposure concentrations. dtu.dk Without such data, a quantitative assessment of its risk to aquatic or terrestrial ecosystems cannot be performed.

Table 3: Ecotoxicological Data for this compound in Model Organisms No experimental data found in the literature for this compound.

| Trophic Level | Organism | Test Duration | Endpoint | Value (mg/L) |

|---|---|---|---|---|

| Aquatic | ||||

| Algae | (e.g., Pseudokirchneriella subcapitata) | 72-96 hours | EC50 (Growth Inhibition) | Data not available |

| Invertebrate | (e.g., Daphnia magna) | 48 hours | EC50 (Immobilization) | Data not available |

| Vertebrate | (e.g., Danio rerio) | 96 hours | LC50 (Mortality) | Data not available |

| Terrestrial | ||||

| Soil Invertebrate | (e.g., Eisenia fetida) | 14 days | LC50 (Mortality) | Data not available |

Aquatic Toxicity Studies (e.g., Daphnia magna)

For long-chain aliphatic alcohols, toxicity to aquatic organisms like the water flea (Daphnia magna) is dependent on the carbon chain length. nih.gov Chronic toxicity studies on Daphnia magna have shown that there is a toxicity maximum for linear alcohols between C13 and C14. nih.gov Beyond this, as the carbon chain length increases, the alcohol becomes less toxic and eventually untestable due to its insolubility. nih.gov It is therefore expected that this compound, with its 28-carbon structure, would exhibit very low to negligible acute and chronic toxicity to Daphnia magna and other aquatic organisms, as its concentration in the water column would be exceedingly low.

Table 1: Predicted Aquatic Toxicity of this compound Based on Long-Chain Alcohol Trends

| Endpoint | Test Organism | Predicted Effect Concentration | Rationale |

| Acute Toxicity (e.g., 48h EC50) | Daphnia magna | No significant effect at the limit of water solubility | Very low water solubility of high molecular weight alcohols limits bioavailability and thus toxicity. nih.gov |

| Chronic Toxicity | Daphnia magna | No significant effect at the limit of water solubility | Toxicity of long-chain alcohols to Daphnia magna decreases for chain lengths greater than C14 due to insolubility. nih.gov |

It is important to note that while direct toxicity may be low, the high lipophilicity of this compound suggests a potential for partitioning to sediment if released into aquatic environments. oecd.org However, long-chain alcohols are also known to be readily biodegradable, which would mitigate long-term accumulation and risk. nih.gov

Terrestrial and Avian Ecological Impact Assessments

Specific terrestrial and avian ecological impact assessments for this compound are not documented in available scientific literature. However, the safety of branched-chain saturated alcohols, as a class, has been evaluated, indicating a low order of acute toxicity. nih.gov

For terrestrial organisms, fatty alcohols are generally considered to have a low risk. drinktec.com They are naturally occurring compounds and are readily biodegradable in soil environments. Given the low toxicity profile of similar long-chain alcohols, it is anticipated that this compound would not pose a significant risk to soil-dwelling organisms.

In terms of avian toxicity, data on analogous long-chain alcohols suggest a low level of concern. For instance, studies on representative long-chain alcohols have categorized them as "practically non-toxic" to birds on an acute oral and dietary basis. scbt.com The high molecular weight and low volatility of this compound would also limit exposure pathways for avian species.

Table 2: Predicted Terrestrial and Avian Toxicity of this compound

| Impact Assessment | Test Organism Group | Predicted Toxicity | Rationale |

| Terrestrial Ecological Impact | Soil organisms | Low | Fatty alcohols generally exhibit low toxicity and are biodegradable in soil. drinktec.com |

| Avian Ecological Impact | Birds (e.g., quail, duck) | Low (Practically non-toxic) | Long-chain alcohols show low acute oral and dietary toxicity in avian test species. scbt.com |

Sustainable Synthesis and Green Chemistry Principles

The production of this compound is primarily achieved through the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst. aocs.org The principles of green chemistry are increasingly being applied to this process to enhance its sustainability.

Development of Environmentally Benign Production Methods

The Guerbet reaction traditionally utilizes strong bases and high temperatures, which can lead to waste generation and high energy consumption. google.com Research into more environmentally benign production methods for Guerbet alcohols focuses on several key areas:

Advanced Catalysis : The development of more efficient and selective catalysts is a primary goal. Heterogeneous catalysts are of particular interest as they can be more easily separated from the reaction mixture and potentially reused, reducing waste. google.comfrontiersin.org Systems based on mixed metal oxides, such as Mg-Al spinels, have shown promise for their stability and activity in Guerbet reactions. frontiersin.org The use of non-noble metal catalysts is also being explored to reduce cost and environmental concerns associated with precious metals.

Renewable Feedstocks : A significant advancement in the sustainable synthesis of Guerbet alcohols is the use of bio-based feedstocks. core.ac.ukukcatalysishub.co.uk Alcohols derived from the fermentation of biomass can be used as starting materials, which reduces the reliance on petrochemical sources and can lower the carbon footprint of the final product. google.commdpi.com The utilization of bioethanol and other bio-alcohols is a key area of research for producing a variety of higher alcohols through the Guerbet reaction. ukcatalysishub.co.uk

Process Intensification : Efforts are being made to improve the efficiency of the Guerbet reaction, for example, by optimizing reaction conditions to reduce energy input and improve yields. This includes exploring different reactor designs and process parameters.

Computational Chemistry and Molecular Modeling of 2 Dodecylhexadecan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. mpg.de Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules, providing a basis for predicting their reactivity. wikipedia.org For 2-Dodecylhexadecan-1-ol, these calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and determine molecular orbital energies.

The primary site of reactivity in this compound is the hydroxyl (-OH) group. Quantum chemical calculations can precisely model the electrostatic potential surface, highlighting the electronegative character of the oxygen atom and the electropositive character of the hydroxyl hydrogen. This polarity is crucial for the molecule's ability to act as a hydrogen bond donor and acceptor.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For an alcohol, the HOMO is typically localized around the oxygen atom's lone pair electrons, making it the center for reactions with electrophiles.

Partial Atomic Charges: These calculations quantify the electron distribution across the molecule, confirming the partial negative charge on the oxygen and partial positive charges on the adjacent carbon and hydrogen, which dictates its interaction with other polar molecules.

Bond Dissociation Energies: The energy required to break the O-H bond can be calculated to predict the alcohol's acidity and its propensity to participate in reactions such as esterification or etherification.

DFT studies on similar long-chain and branched alcohols have shown that while the long alkyl chains are relatively inert, their large, flexible structure can influence the accessibility and reactivity of the hydroxyl group. nih.govosti.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: This table is illustrative, as specific quantum chemical studies on this compound are not widely available. Values are typical for long-chain alcohols.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons; localized on the oxygen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability; a large gap implies high stability. |

| Dipole Moment | Measure of the net molecular polarity. | Governs interactions with polar solvents and electric fields; arises from the -OH group. |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing detailed information on intermolecular interactions and collective phenomena like self-assembly. For a large amphiphilic molecule like this compound, MD simulations can model how individual molecules interact and organize in various environments.

The interactions are governed by a combination of forces:

Hydrogen Bonding: The hydroxyl group is capable of forming strong, directional hydrogen bonds. MD simulations can track the formation, lifetime, and dynamics of these bonds, which are critical for the formation of clusters and networks.

Van der Waals Forces: The extensive dodecyl and hexadecyl chains lead to significant London dispersion forces, promoting the aggregation of the nonpolar tails.

Steric Effects: The branched structure at the second carbon position introduces steric hindrance, influencing how closely molecules can pack together. This branching disrupts the ordered packing typical of linear long-chain alcohols, leading to a lower melting point. researchgate.net

MD simulations can be used to model the self-assembly of this compound in different phases. In the bulk liquid, simulations would reveal a disordered state with transient hydrogen-bonded clusters. At interfaces, such as air-water or oil-water, the amphiphilic nature of the molecule would lead to spontaneous orientation, with the polar -OH group interacting with the polar phase (water) and the nonpolar alkyl chains extending into the nonpolar phase (air or oil). Studies on similar long-chain alkanes and alcohols on surfaces have detailed the importance of both adsorbate-adsorbate and adsorbate-substrate interactions in determining the final assembled structure. nih.govresearchgate.net

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to predict the activities and properties of chemicals based on their molecular structure. nih.gov These models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined properties.

For this compound, QSAR/SPR models can predict key physicochemical properties. Properties of long-chain aliphatic alcohols often follow predictable trends amenable to QSAR estimation. epa.gov

Molecular Descriptors: Relevant descriptors for a long-chain alcohol include topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical descriptors (e.g., octanol-water partition coefficient, logP).

Predicted Properties: Important properties for this type of molecule include boiling point, vapor pressure, water solubility, and viscosity. The branched structure is a critical feature; branching in Guerbet alcohols is known to significantly lower the melting point compared to their linear isomers. aocs.orgcardiff.ac.uk

Table 2: Predicted Physicochemical Properties and Relevant Molecular Descriptors Note: Predicted values are often derived from general-purpose QSAR models like those in EPI Suite™.

| Property | Predicted Value | Key Influencing Descriptors |

|---|---|---|

| Boiling Point | High (e.g., >400 °C) | Molecular Weight, Number of Carbon Atoms |

| LogP (Octanol-Water Partition Coefficient) | Very High (e.g., >10) | Hydrophobicity, Surface Area, Low Polarity |

| Water Solubility | Very Low | High LogP, Large Hydrophobic Alkyl Chains |

| Vapor Pressure | Very Low | High Molecular Weight, High Boiling Point |

In Silico Prediction of Environmental Fate and Biological Activity

In silico models are crucial for assessing the environmental fate and potential biological activity of chemicals, reducing the need for extensive and costly experimental testing. nih.gov Tools like the EPA's EPI Suite™ (Estimation Programs Interface) use QSARs to predict how a chemical will behave in the environment. chemistryforsustainability.orgepa.gov

For this compound, key predicted environmental fate parameters include:

Biodegradability: Long, linear alkyl chains are generally susceptible to microbial degradation. epa.gov The presence of the hydroxyl group can further enhance this. researchgate.net Programs like BIOWIN™ predict that such molecules are likely to biodegrade, although the large size and branching may slow the process compared to smaller, linear alcohols. epa.govchemistryforsustainability.org

Bioconcentration Factor (BCF): This parameter estimates a chemical's tendency to accumulate in aquatic organisms. It is strongly correlated with the octanol-water partition coefficient (LogP). Due to its extremely high hydrophobicity (high LogP), this compound is predicted to have a high potential for bioconcentration.

Soil Adsorption Coefficient (Koc): This measures the tendency of a chemical to adsorb to soil and sediment. High LogP values suggest strong adsorption to organic matter in soil, limiting its mobility in the environment.

The prediction of biological activity relies on identifying structural alerts and applying QSAR models. For a simple aliphatic alcohol, the primary mode of toxic action is often narcosis, a non-specific disruption of cell membranes. The high lipophilicity of this compound suggests it would readily partition into biological membranes. However, its very low water solubility may limit its bioavailability to aquatic organisms. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Properties

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org this compound is an extremely flexible molecule due to the large number of rotatable single bonds in its two long alkyl chains. This flexibility presents a significant challenge for computational modeling, as the molecule does not have a single, stable low-energy conformation but rather exists as an ensemble of many rapidly interconverting structures. pageplace.de

The sheer number of possible conformations makes a complete analysis computationally prohibitive. The molecule's properties are therefore an average over this conformational ensemble. This high flexibility is a key reason for its low melting point; the disordered structure in the solid state requires less energy to overcome than the highly ordered crystal lattice of a linear equivalent.

Furthermore, this compound possesses a chiral center at the carbon atom where the dodecyl and hexadecyl chains are attached (C2). This means it exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

Impact on Properties: While the enantiomers have identical physical properties (e.g., boiling point, density) in a non-chiral environment, their biological activity can differ significantly. This is because biological systems (like enzymes and receptors) are themselves chiral. The two enantiomers may interact differently with these systems, potentially leading to different rates of metabolism or different biological effects.

Modeling Stereochemistry: Computational methods can be used to model the three-dimensional structures of the (R) and (S) enantiomers. Docking simulations, for example, could predict how each enantiomer might bind to a specific enzyme active site, providing insight into potential stereoselective biological interactions. The different spatial arrangements of the alkyl chains in the two enantiomers could lead to different steric fits within a binding pocket.

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of 2-Dodecylhexadecan-1-ol is predominantly achieved through the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures with a catalyst. google.com The traditional reaction requires strong bases and often transition metal co-catalysts (like Nickel, Palladium, or Rhodium) to facilitate the dehydrogenation-hydrogenation steps. aocs.orgwikipedia.org Future research is critically aimed at developing more efficient, selective, and sustainable catalytic systems.

Key research objectives include:

Homogeneous and Heterogeneous Catalysis: Investigating advanced organometallic catalysts that can operate under milder reaction conditions (lower temperature and pressure), thus reducing the energy footprint of the synthesis. wikipedia.org The development of robust heterogeneous catalysts could simplify product purification and catalyst recycling, a significant step towards greener industrial processes.

Bifunctional Catalysts: Designing catalysts that possess both acidic and basic sites to promote the multiple steps of the Guerbet reaction (oxidation, aldol (B89426) condensation, dehydration, and hydrogenation) on a single material, potentially increasing reaction efficiency and minimizing side products. google.com

Enzymatic and Bio-catalysis: Exploring biocatalytic routes using engineered enzymes or whole-cell systems. While challenging, this approach could offer unparalleled selectivity and sustainability, avoiding harsh reaction conditions and toxic metal catalysts. One-pot combinations of enzymatic and chemical catalysis could also streamline synthesis. rsc.org

| Catalyst Type | Current Examples | Future Research Goal |

| Alkali Metal Hydroxides | Potassium Hydroxide (B78521) (KOH) | Integration into multi-functional systems for improved efficiency. |

| Transition Metals | Ni, Pd, Cu, Rh, Ir | Development of non-precious metal alternatives; nanoparticle catalysts. aocs.orgwikipedia.org |

| Organometallic Complexes | Rhodium-based catalysts | Catalysts with higher turnover numbers and selectivity at lower temperatures. aocs.org |

| Biocatalysts | (Currently limited) | Engineering alcohol dehydrogenases for Guerbet-type reactions. |

Exploration of Advanced Nanomaterial Applications